REACTION_CXSMILES
|
Br[CH:2]([C:5]1[CH:10]=[CH:9][C:8]([CH:11](Br)[CH2:12]Br)=[CH:7][CH:6]=1)[CH2:3]Br.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[C:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[CH:12])=[CH:7][CH:6]=1)#[CH:3] |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC(CBr)C1=CC=C(C=C1)C(CBr)Br
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(C)(C)(C)O
|
Name
|
ice water
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to rapidly raise the temperature
|
Type
|
TEMPERATURE
|
Details
|
by cooling on an ice bath
|
Type
|
STIRRING
|
Details
|
at which stirring
|
Type
|
FILTRATION
|
Details
|
the thus formed precipitate was filtered by suction
|
Type
|
CUSTOM
|
Details
|
Purification by sublimation (60°±3° C., 1 to 2 mmHg)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(C=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |